"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" synthesis and characterization
"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Introduction: The Significance of a Versatile Building Block
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS No. 345617-18-7) is a polyfunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure incorporates three key features: a β-ketoester system, an aromatic nitro group, and a 1,3-dicarbonyl moiety. This unique combination makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The β-dicarbonyl group is a classic pharmacophore and a powerful handle for further chemical transformations, while the nitrophenyl ring serves as a common element in bioactive molecules and can be readily reduced to an amine for subsequent derivatization.[3][4]
This guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of its synthesis, provide a field-proven experimental protocol, and detail the analytical methods required to verify its identity and purity.
Synthesis: A Strategic Application of the Crossed Claisen Condensation
The most logical and efficient route to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is through a crossed or mixed Claisen condensation. This cornerstone reaction in organic chemistry forms a carbon-carbon bond by combining two ester molecules in the presence of a strong base.[5]
Mechanistic Rationale & Experimental Design
The Claisen condensation proceeds via the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[6] For a crossed Claisen condensation to be effective and avoid a statistical mixture of four different products, one of the two ester partners should lack α-hydrogens, making it incapable of self-condensation.[7]
In our synthesis, we strategically react Methyl 3-nitrobenzoate (which has no α-hydrogens) with Methyl pyruvate . While methyl pyruvate has α-hydrogens, the reaction is driven towards the desired product. The choice of base is critical; sodium methoxide (NaOCH₃) is used. Employing a base with an alkoxide that matches the ester's alkoxy group (i.e., methoxide for methyl esters) is essential to prevent transesterification, a competing reaction that would scramble the ester groups and reduce the yield of the desired product.[8]
The reaction's thermodynamic driving force is the final deprotonation of the newly formed β-dicarbonyl product. The α-protons situated between the two carbonyl groups are significantly more acidic than the α-protons of the starting ester, and their removal by the alkoxide base forms a highly resonance-stabilized enolate anion. This final, essentially irreversible acid-base step pulls the entire reaction equilibrium towards the product.[5][6] An acidic workup is then required to protonate this enolate and yield the final neutral β-keto ester.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
Methyl 3-nitrobenzoate
-
Methyl pyruvate
-
Sodium methoxide (handle in a glovebox or under inert atmosphere)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene. Cool the suspension to 0°C using an ice bath.
-
Addition of Esters: In a separate flask, prepare a solution of methyl 3-nitrobenzoate (1.0 equivalent) and methyl pyruvate (1.2 equivalents) in anhydrous toluene.
-
Condensation: Add the ester solution dropwise to the cooled sodium methoxide suspension over 30-45 minutes via an addition funnel. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by slowly adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate as a crystalline solid.
-
Validation: Dry the purified product under vacuum and determine the melting point. A sharp melting point in the range of 111-113°C is indicative of high purity.[2]
Comprehensive Structural Characterization
Unequivocal confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The β-dicarbonyl functionality of the target molecule can exist in equilibrium with its enol tautomer, which may be observed in spectroscopic data, particularly in NMR spectra run in different solvents.[9]
Caption: Keto-enol tautomerism in the target molecule.
Summary of Analytical Data
The following table summarizes the key physical and spectroscopic data for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.
| Property / Technique | Data |
| Molecular Formula | C₁₁H₉NO₆[1] |
| Molecular Weight | 251.19 g/mol [1] |
| Physical Appearance | Crystalline solid |
| Melting Point | 111-113 °C[2] |
| ¹H NMR (Predicted) | Aromatic (4H): δ ~8.6 (s), ~8.4 (d), ~8.2 (d), ~7.7 (t) ppm. Methylene (2H): δ ~4.1-4.3 ppm (singlet, may show enol tautomer peaks). Methyl Ester (3H): δ ~3.9 ppm (s). |
| ¹³C NMR (Predicted) | Carbonyls: δ ~195 (ketone), ~185 (keto-ester), ~165 (ester) ppm. Aromatic: δ ~148 (C-NO₂), ~120-135 ppm. Methylene: δ ~45-50 ppm. Methyl: δ ~53 ppm. |
| IR Spectroscopy | C=O stretch (ketone): ~1720-1740 cm⁻¹ C=O stretch (ester): ~1740-1760 cm⁻¹ NO₂ stretch (asymmetric): ~1520-1540 cm⁻¹ NO₂ stretch (symmetric): ~1340-1360 cm⁻¹ |
| Mass Spectrometry | [M]+•: Expected at m/z = 251.04. The molecular ion should be visible. Key fragments would correspond to the loss of •OCH₃ (m/z 220) and the 3-nitrophenylacylium ion (m/z 150). |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. A singlet corresponding to the methyl ester protons will be observed downfield. The methylene protons flanked by two carbonyls will appear as a singlet; the appearance of additional peaks in the vinyl region (~6.0-6.5 ppm) and a broad hydroxyl peak could indicate the presence of the enol tautomer.[10]
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the presence of three distinct carbonyl carbon signals at low field (downfield). The aromatic region will show the expected number of signals for the substituted ring, and the aliphatic region will contain signals for the methylene and methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Strong, sharp absorption bands in the region of 1720-1760 cm⁻¹ will confirm the presence of the multiple carbonyl groups. The characteristic strong, sharp peaks for the nitro group's asymmetric and symmetric stretches are definitive identifiers.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion, matching the calculated exact mass of C₁₁H₉NO₆.[1]
Safety, Handling, and Storage
-
Safety: Handle all chemicals, especially nitrated aromatic compounds and strong bases like sodium methoxide, with extreme care. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an irritant.[2] Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation. The rationale behind the choice of reagents and reaction conditions has been explained from a mechanistic standpoint to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the final product. This molecule represents a valuable and versatile platform for further synthetic exploration, and the protocols described herein provide a solid foundation for its successful preparation and use in research and development.
References
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from JoVE. [Link]
-
Organic Chemistry Portal. Claisen Condensation. Retrieved from Organic Chemistry Portal. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Chapter 21: Ester Enolates. Retrieved from UW-Madison Chemistry. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from JoVE. [Link]
-
Wikipedia. Claisen condensation. Retrieved from Wikipedia. [Link]
-
Li, Y., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. TrAC Trends in Analytical Chemistry. [Link]
-
ResearchGate. IR spectra of the title compound. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140721, Methyl 4-(4-nitrophenyl)butanoate. Retrieved from PubChem. [Link]
-
The Royal Society of Chemistry. (2016). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supplementary Information. Retrieved from RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [Link]
-
Pearson+. Beta-Dicarbonyl Synthesis Pathway. Retrieved from Pearson+. [Link]
-
ACS Publications. Determination of Beta-Dicarbonyl Compounds. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Retrieved from PubChem. [Link]
-
PubMed. A spectrophotometric determination of alpha-dicarbonyl compounds and its application to the enzymatic formation of alpha-ketobutyrate. Analytical Biochemistry. [Link]
-
PubChemLite. 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from PubChemLite. [Link]
-
SpectraBase. Methyl 4-(p-nitrophenoxy)butyrate - Vapor Phase IR Spectrum. Retrieved from SpectraBase. [Link]
-
PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides.... Carbohydrate Research. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5357905. Retrieved from PubChem. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate. Retrieved from ResearchGate. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
-
Taylor & Francis Online. Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology. [Link]
Sources
- 1. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. jove.com [jove.com]
- 9. thz.usst.edu.cn [thz.usst.edu.cn]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]

